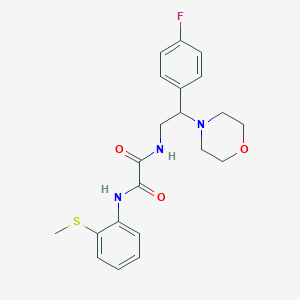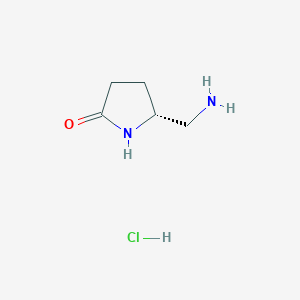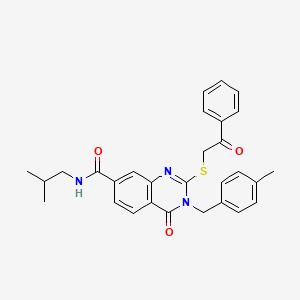
N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-((benzyloxy)methyl)-N-(cyclopropylmethyl)oxirane-2-carboxamide and has a molecular formula of C16H19NO3.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of prostaglandins that are involved in inflammation.
Biochemical and Physiological Effects:
N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide has been shown to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess analgesic properties by inhibiting the production of prostaglandins that are involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide in lab experiments is its potential as a drug candidate with anti-inflammatory and analgesic properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various inflammatory and pain-related conditions. Further studies are also needed to fully understand its mechanism of action and to determine its safety and efficacy as a drug candidate.
Métodos De Síntesis
The synthesis of N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction of N-(cyclopropylmethyl)glycine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with epichlorohydrin to obtain N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a drug candidate. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties.
Propiedades
IUPAC Name |
N-benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(13-10-17-13)15(9-12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSXMFJWUSJVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)
![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)
![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3005537.png)





